NodL protein

Nod factor biosynthesis regiospecific acetylation host specificity

NodL protein (CAS 147257-75-8) is a rhizobial O-acetyltransferase (EC 2.3.1.79) encoded by the nodL gene of Rhizobium leguminosarum bv. viciae.

Molecular Formula C11H14N2S
Molecular Weight 0
CAS No. 147257-75-8
Cat. No. B1177087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodL protein
CAS147257-75-8
SynonymsNodL protein
Molecular FormulaC11H14N2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade NodL Protein (CAS 147257-75-8) – Scientific Identity and Core Function


NodL protein (CAS 147257-75-8) is a rhizobial O-acetyltransferase (EC 2.3.1.79) encoded by the nodL gene of Rhizobium leguminosarum bv. viciae. It belongs to the CysE/LacA/LpxA/NodL acetyltransferase family and functions as a ∼60 kDa homotrimer [1]. NodL catalyzes the transfer of an acetyl group from acetyl-coenzyme A specifically to the C-6 hydroxyl of the non-reducing terminal N-acetylglucosamine residue of lipo-chitin oligosaccharides (LCOs), a modification essential for host-specific nodulation signaling in legume–rhizobium symbiosis [2][3]. Recombinant NodL is overexpressed in Escherichia coli and purified to homogeneity for use as a biochemical tool in Nod factor biosynthesis studies, chito-oligosaccharide modification, and plant–microbe interaction research.

NodL Protein Procurement – Why Generic Acetyltransferases Cannot Substitute for NodL


NodL is not a generic acetyltransferase; it is a regiospecific, substrate-selective enzyme whose activity is tightly integrated into the rhizobial Nod factor biosynthetic pathway. Substituting NodL with the homologous Escherichia coli LacA (thiogalactoside acetyltransferase) or CysE (serine acetyltransferase) is invalid for Nod factor research because these enzymes lack the requisite substrate specificity for terminally de-N-acetylated chitin oligosaccharides and do not O-acetylate the C-6 position of the non-reducing terminal glucosamine residue [1][2]. Even within the rhizobial O-acetyltransferase family, the NodX protein acetylates the reducing terminal residue rather than the non-reducing terminus, demonstrating that regiospecificity is protein-intrinsic and not interchangeable [3]. Furthermore, NodL-catalyzed acetylation functionally interferes with the NodS N-methyltransferase, a regulatory cross-talk that generic acetyltransferases cannot replicate [4]. These molecular distinctions mean that experimental conclusions drawn with substitute enzymes are not transferable to NodL-dependent biological contexts.

NodL Protein Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data


Regiospecificity of O-Acetylation – NodL (Non-Reducing C-6) vs. NodX (Reducing C-6)

NodL catalyzes O-acetylation exclusively at the C-6 position of the non-reducing terminal N-acetylglucosamine residue of LCOs [1]. In contrast, the rhizobial NodX O-acetyltransferase modifies the C-6 position of the reducing terminal residue [2]. Despite both being rhizobial O-acetyltransferases involved in Nod factor decoration, they modify opposite termini of the chitin oligosaccharide backbone, a difference with profound consequences for host-specific biological activity. Amino acid sequence comparison reveals very little similarity between NodL and NodX, confirming they are functionally distinct enzymes [2].

Nod factor biosynthesis regiospecific acetylation host specificity

Substrate Class Preference – Chitosan Oligosaccharides vs. Chitin Oligosaccharides

Quantitative substrate specificity analysis using a spectrophotometric assay revealed that NodL acetylates chitosan oligosaccharides (bearing a free amino group on the non-reducing terminal residue) at substantially higher rates than their fully N-acetylated chitin counterparts [1]. At a fixed substrate concentration of 0.3 mM, initial reaction rates for chitosan oligosaccharides were much higher than those for corresponding chitin oligosaccharides; glucosamine and N-acetylglucosamine monomers were acetylated far less efficiently than their oligomeric forms; and maltopentaose showed no detectable acetylation [1]. This demonstrates that NodL has a strict preference for chitin derivatives with a free amino group on the non-reducing terminal residue, identifying the terminally de-N-acetylated chitin oligosaccharides produced by NodB/NodC as the bona fide in vivo substrates.

substrate specificity chitin oligosaccharides acetyltransferase kinetics

Kinetic Mechanism – Random-Order Ternary Complex vs. Ordered Mechanisms in Related Acetyltransferases

Steady-state kinetic analysis using chitosan pentaose/chitosan tetraose as acetyl acceptors and acetyl-CoA/propionyl-CoA as acetyl donors, combined with dead-end inhibition by EtCoA, demonstrated that NodL operates via a random-order ternary complex mechanism [1]. This is in contrast to the ordered mechanisms reported for some related acetyltransferases. The linearity of primary double-reciprocal plots indicates that the interconversion of the ternary complex is not significantly faster than kcat, with the off-rate of the O-acetylated chitosan oligomer being partially rate-determining [1]. The dissociation constant for acetyl-CoA was determined by titration microcalorimetry to be 7.2 µM, in agreement with the kinetically derived Km of 7.0 µM; the Kd for coenzyme A was 16.5 µM [1].

enzyme kinetics ternary complex mechanism acetyl-CoA

Functional Interference with NodS N-Methyltransferase – Acetylated NodBC Metabolite Excludes NodS

In vitro competition experiments using purified NodL and NodS proteins with the chemically synthesized NodBC metabolite (GlcNH₂-GlcNAc₃ tetrasaccharide) demonstrated unidirectional interference: the NodBC metabolite that has been O-acetylated by NodL is NOT used as a substrate by the NodS N-methyltransferase, whereas NodL can acetylate the NodBC metabolite that has already been N-methylated by NodS [1][2]. This functional hierarchy means that in transconjugant rhizobial strains co-expressing nodL and nodS, NodL-dependent O-acetylation prevents the endogenous NodS-dependent N-methyl modification, altering the final Nod factor structure [2].

Nod factor modification NodS enzyme crosstalk

Thermal Stability and Operational pH – NodL Tolerates 48 °C and Alkaline Conditions

NodL exhibits a broad temperature optimum between 28 and 42 °C and retains full transacetylating activity after 15-minute pre-incubation at temperatures up to 48 °C [1]. The enzyme functions optimally under alkaline conditions and is unaffected by the presence of 5 mM EDTA, indicating no requirement for divalent metal cations [1]. Addition of 10 mM K⁺, Na⁺, Mg²⁺, Ca²⁺, Mn²⁺, and Co²⁺ yields relative activities of 112%, 104%, 90%, 83%, 57%, and 13%, respectively, showing that NodL activity is largely metal-independent but can be modulated by certain cations [1].

enzyme stability operational conditions biocatalysis

Quaternary Structure – Obligate Homotrimer vs. Hexameric CysE

Equilibrium centrifugation, velocity sedimentation, and quasi-elastic light scattering analyses demonstrate that purified NodL is a roughly spherical, homotrimeric protein with little tendency to self-associate into higher-order oligomers [1]. This contrasts with the homologous E. coli CysE serine acetyltransferase, which forms a hexamer, and LacA, which is trimeric [1][2]. The trimeric state of NodL is structurally consistent with other microbial O-acetyltransferases bearing the hexad amino acid repeat motif that generates a parallel β-helix fold, but its minimal self-association propensity distinguishes it from CysE [1].

quaternary structure oligomeric state acetyltransferase family

NodL Protein – Highest-Confidence Research and Industrial Application Scenarios


In Vitro Reconstitution of Host-Specific Nod Factor Biosynthesis

NodL is the only enzyme that installs the host-determining O-acetyl group at C-6 of the non-reducing terminus of LCOs. In vitro reconstitution experiments combining recombinant NodC (chitin synthase), NodB (deacetylase), and NodL with acetyl-CoA produce biologically active, O-acetylated Nod factors [1]. The strict regiospecificity (C-6 non-reducing, evidenced in Section 3, Evidence Item 1) and substrate preference for NodBC-metabolite-type chitin derivatives (Evidence Item 2) make NodL irreplaceable in these reconstructions. The random-order ternary complex mechanism (Evidence Item 3) informs substrate addition order in multi-enzyme cascades.

Chemoenzymatic Synthesis of Defined O-Acetylated Chito-Oligosaccharide Standards

The thermal stability of NodL (full activity up to 48 °C for 15 min) and its tolerance of EDTA (Evidence Item 5) enable its use in chemoenzymatic production of regiospecifically O-acetylated chito-oligosaccharides that serve as analytical standards for mass spectrometry and NMR studies of Nod factor structures [2]. Unlike chemical acetylation, which produces mixtures of regioisomers, NodL delivers a single product acetylated exclusively at C-6 of the non-reducing terminal residue, as confirmed by NMR and MS [1].

Functional Hierarchy Studies of Nod Factor Modification Enzymes

The unidirectional interference between NodL O-acetylation and NodS N-methylation (Evidence Item 4) makes NodL an essential reagent for studying the hierarchical ordering of Nod factor modifications. By combining purified NodL, NodS, and the NodBC metabolite in sequential reactions, researchers can determine how the order of enzymatic modifications dictates the final LCO structure and, consequently, host-specific biological activity [3]. This is critical for understanding why certain rhizobial strains nodulate specific legumes.

Gain-of-Function Nodulation Engineering in Heterologous Rhizobia

Transfer of the nodL gene into rhizobial species that naturally produce LCOs lacking C-6 O-acetylation results in the production of O-acetylated LCOs and an altered host range, as demonstrated in Mesorhizobium loti, Rhizobium etli, and Rhizobium tropici transconjugants [3]. Purified recombinant NodL protein can be used in biochemical validation of these gain-of-function strains, confirming that the introduced acetyltransferase activity is responsible for the observed phenotypic changes before proceeding to plant nodulation assays.

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